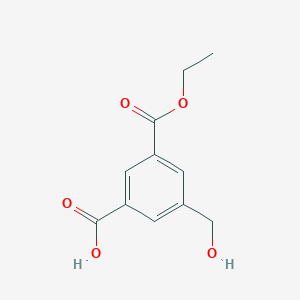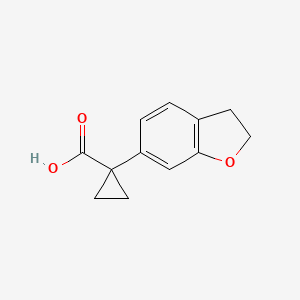
(1-cyclopentylpiperidin-4-yl) methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-cyclopentylpiperidin-4-yl) methanesulfonate is a chemical compound that combines the properties of methanesulfonic acid and a piperidine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methanesulfonic acid 1-cyclopentyl-piperidin-4-yl ester typically involves the esterification of methanesulfonic acid with 1-cyclopentyl-piperidin-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can help in scaling up the production while maintaining consistency in the product quality.
Análisis De Reacciones Químicas
Types of Reactions: (1-cyclopentylpiperidin-4-yl) methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1-cyclopentylpiperidin-4-yl) methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methanesulfonic acid 1-cyclopentyl-piperidin-4-yl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and the corresponding alcohol, which can then interact with various biological pathways. The piperidine moiety may also contribute to the compound’s activity by interacting with neurotransmitter receptors or enzymes.
Comparación Con Compuestos Similares
Methanesulfonic acid esters: Other esters of methanesulfonic acid with different alcohols.
Piperidine derivatives: Compounds containing the piperidine ring with various substituents.
Uniqueness: (1-cyclopentylpiperidin-4-yl) methanesulfonate is unique due to the combination of the methanesulfonic acid ester and the piperidine ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the cyclopentyl group further enhances its uniqueness by providing additional steric and electronic effects.
Propiedades
Fórmula molecular |
C11H21NO3S |
|---|---|
Peso molecular |
247.36 g/mol |
Nombre IUPAC |
(1-cyclopentylpiperidin-4-yl) methanesulfonate |
InChI |
InChI=1S/C11H21NO3S/c1-16(13,14)15-11-6-8-12(9-7-11)10-4-2-3-5-10/h10-11H,2-9H2,1H3 |
Clave InChI |
OVIMJSZZOHOTTP-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OC1CCN(CC1)C2CCCC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Diethyl 2-[(3-methylisothiazol-5-ylamino)methylene]malonate](/img/structure/B8291037.png)


